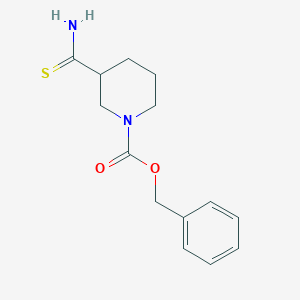

(1-Cbz-3-piperidine)carbothioamide

概要

説明

(1-Cbz-3-piperidine)carbothioamide is a chemical compound with the molecular formula C14H18N2O2S. It is known for its diverse applications in scientific research, particularly in the fields of organic synthesis and drug discovery.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cbz-3-piperidine)carbothioamide typically involves the reaction of piperidine derivatives with benzyl chloroformate and thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

(1-Cbz-3-piperidine)carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that piperidine derivatives, including those containing carbothioamide moieties, exhibit promising anticancer properties. For instance, compounds derived from (1-Cbz-3-piperidine)carbothioamide have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various tumor models. The structural features of these compounds allow for enhanced interaction with biological targets, making them suitable candidates for further development as anticancer agents .

1.2 Alzheimer’s Disease Treatment

The incorporation of piperidine into drug design has been linked to improved pharmacological profiles for Alzheimer’s disease therapies. Compounds similar to this compound have been explored for their ability to inhibit cholinesterase enzymes, which play a critical role in the pathophysiology of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions in affected individuals .

Synthesis of Bioactive Compounds

2.1 Synthetic Methodologies

this compound serves as a versatile building block in the synthesis of various bioactive compounds. Its ability to participate in multiple chemical reactions, such as nucleophilic substitutions and cycloadditions, facilitates the creation of complex molecular architectures that are essential in drug discovery .

2.2 Thiazoline Derivatives

The compound has been utilized in the synthesis of thiazoline derivatives through one-pot reactions involving carbon disulfide and primary amines. These thiazoline derivatives have shown significant biological activity and are being investigated for their potential therapeutic applications .

Case Studies and Research Findings

作用機序

The mechanism of action of (1-Cbz-3-piperidine)carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Similar Compounds

Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and biological activities with (1-Cbz-3-piperidine)carbothioamide.

Thiourea Derivatives: Compounds such as thiourea and its substituted derivatives exhibit similar chemical reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, benzyl group, and carbamothioyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(1-Cbz-3-piperidine)carbothioamide, with the CAS number 569348-15-8, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a carbobenzoxy (Cbz) group and a thioamide functional group. The synthesis typically involves the reaction of piperidine derivatives with carbon disulfide and subsequent modifications to introduce the Cbz group.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂OS |

| Molecular Weight | 225.30 g/mol |

| CAS Number | 569348-15-8 |

| Solubility | Soluble in DMSO |

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. Research indicates that piperidine derivatives can inhibit various viral proteases, which are critical for viral replication. For instance, a study demonstrated that certain piperidine-based compounds exhibited inhibitory effects against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral drug development .

Anticancer Activity

The thioamide group in this compound may contribute to its anticancer properties. Thioamides have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing thioamide moieties have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies

Case Study 1: Antiviral Efficacy

In a recent investigation, a series of piperidine derivatives were synthesized and evaluated for their activity against influenza and coronaviruses. Among these, compounds similar to this compound displayed moderate antiviral activity, particularly against HCoV-229E. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the piperidine ring could enhance potency .

Case Study 2: Anticancer Screening

A screening of thioamide-containing compounds revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell survival and proliferation .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Cbz-3-piperidine)carbothioamide, and what critical reaction conditions must be optimized to ensure high yield and purity?

- Methodological Answer : Synthesis involves introducing the carbothioamide group to a Cbz-protected piperidine scaffold. Key steps include:

- Thiourea formation using thiophosgene or thioacylating agents under anhydrous conditions in solvents like dichloromethane.

- Temperature control (0–5°C) to minimize epimerization or decomposition.

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization.

- Critical parameters: reagent stoichiometry (1:1.2 molar ratio of amine to thioacylating agent), reaction time (2–4 hours), and inert atmosphere (N₂/Ar) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 7.3–7.5 ppm for Cbz benzyl protons; δ 8.5–9.0 ppm for thiourea NH protons), ¹³C NMR (C=S signal at ~170–180 ppm).

- FTIR : C=S stretch at ~1250 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.

- Elemental Analysis : Match theoretical C, H, N, S content (±0.4%).

- HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the urease inhibitory activity of this compound?

- Methodological Answer :

- Assay Setup : Use jack bean urease in phosphate buffer (pH 6.8) with urea substrate. Measure ammonia production via Berthelot’s method (630 nm).

- Dose Range : Test 0.1–100 µM inhibitor concentrations. Include thiourea (IC50 ~18.93 µM) as a positive control .

- Data Analysis : Calculate IC50 using nonlinear regression (four-parameter logistic model in GraphPad Prism). Validate with triplicate runs and statistical significance (ANOVA, p<0.05) .

Q. What strategies mitigate batch-to-batch variability in synthesis for sensitive bioassays?

- Methodological Answer :

- Quality Control :

- Standardize solvents (e.g., anhydrous DCM distilled over molecular sieves).

- Monitor reaction completion via TLC or LC-MS.

- Purify via preparative HPLC (≥95% purity).

- Additional Analyses :

- Karl Fischer titration for water content (<0.1%).

- ICP-MS for metal contaminants.

- Peptide content analysis (if applicable) via amino acid hydrolysis .

Q. How should contradictory data on biological activity be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare variables (assay pH, enzyme sources, incubation times) across studies using PRISMA guidelines.

- Experimental Replication : Verify compound integrity via NMR/HRMS cross-check.

- Computational Validation : Perform molecular dynamics simulations to assess binding mode consistency across protein conformations.

- Solvent Effects : Ensure DMSO concentrations ≤1% (v/v) to avoid aggregation (test via dynamic light scattering) .

Q. Specialized Methodological Considerations

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate GI absorption, BBB permeability, and CYP450 inhibition.

- Molecular Docking : AutoDock Vina for binding affinity analysis against targets (e.g., urease PDB: 4H9M). Validate with MM-GBSA free energy calculations.

- QSAR Models : Develop using IC50 data from structurally related carbothioamides (e.g., RX-1 to RX-12 derivatives) .

Q. How can researchers optimize the stability of this compound in aqueous buffers for long-term assays?

- Methodological Answer :

- Buffer Selection : Use phosphate buffer (pH 6.8–7.4) with 0.01% sodium azide to prevent microbial growth.

- Temperature : Store stock solutions at –20°C (lyophilized form preferred).

- Degradation Monitoring : Analyze via UPLC-PDA at weekly intervals; discard if purity drops below 90% .

Q. Ethical and Reproducibility Guidelines

Q. What documentation standards ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Reporting : Include exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent lot numbers, and equipment calibration dates.

- Data Sharing : Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo).

- FAIR Principles : Ensure metadata complies with Findable, Accessible, Interoperable, and Reusable standards .

特性

IUPAC Name |

benzyl 3-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXSKQMDOWLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693819 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-15-8 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。